1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride
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Overview
Description
1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an aminoethyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride typically involves the reaction of cyclopentanone with ethylenediamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound may influence signaling pathways by acting as an agonist or antagonist at receptor sites .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
Cyclopentanecarboxylic acid, 1-amino-: Lacks the aminoethyl group but has a similar cyclopentane ring structure.
2-Cyclopentene-1-carboxylic acid: Contains a cyclopentene ring instead of a cyclopentane ring.
Uniqueness
1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aminoethyl group and a carboxylic acid group on the cyclopentane ring allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C8H16ClNO2 |
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Molecular Weight |
193.67 g/mol |
IUPAC Name |
1-(2-aminoethyl)cyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-5-8(7(10)11)3-1-2-4-8;/h1-6,9H2,(H,10,11);1H |
InChI Key |
RIEJTIUSWXWEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCN)C(=O)O.Cl |
Origin of Product |
United States |
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